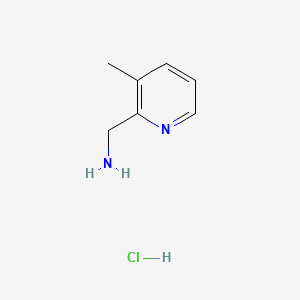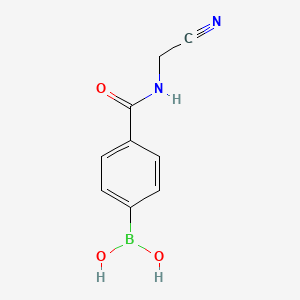
(5-Cyanobenzofuran-2-yl)boronsäure
Übersicht
Beschreibung
(5-Cyanobenzofuran-2-yl)boronic acid: is an organic compound with the molecular formula C9H6BNO3 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a benzofuran ring with a cyano group at the 5-position
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-Cyanobenzofuran-2-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. It serves as a building block for the synthesis of complex organic molecules .
Biology: In biological research, this compound is used for the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems .
Industry: In the industrial sector, (5-Cyanobenzofuran-2-yl)boronic acid is used in the production of advanced materials, including polymers and sensors .
Wirkmechanismus
Target of Action
The primary target of (5-Cyanobenzofuran-2-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The (5-Cyanobenzofuran-2-yl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The biochemical pathway primarily affected by (5-Cyanobenzofuran-2-yl)boronic acid is the SM coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . It’s also environmentally benign . The compound is typically stored in an inert atmosphere and under -20°C to maintain its stability .
Result of Action
The result of the action of (5-Cyanobenzofuran-2-yl)boronic acid is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of various organic compounds, making (5-Cyanobenzofuran-2-yl)boronic acid a valuable reagent in organic chemistry .
Biochemische Analyse
Biochemical Properties
(5-Cyanobenzofuran-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the active sites of enzymes, leading to changes in enzyme activity .
Cellular Effects
The effects of (5-Cyanobenzofuran-2-yl)boronic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (5-Cyanobenzofuran-2-yl)boronic acid can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, (5-Cyanobenzofuran-2-yl)boronic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the boronic acid group to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, (5-Cyanobenzofuran-2-yl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of (5-Cyanobenzofuran-2-yl)boronic acid in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or reactive chemicals . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of (5-Cyanobenzofuran-2-yl)boronic acid vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At high doses, it may cause toxic or adverse effects, including cellular damage, inflammation, and organ toxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
(5-Cyanobenzofuran-2-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . It can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites within the cell . These interactions can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of (5-Cyanobenzofuran-2-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, depending on its interactions with intracellular proteins and organelles . The compound’s distribution can affect its localization and accumulation within specific tissues, influencing its overall biological activity .
Subcellular Localization
(5-Cyanobenzofuran-2-yl)boronic acid exhibits distinct subcellular localization patterns, which can impact its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it can accumulate in the cytoplasm, where it affects enzyme activity and cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyanobenzofuran-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as tetrahydrofuran or dimethylformamide) under an inert atmosphere .
Industrial Production Methods: Industrial production of (5-Cyanobenzofuran-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: (5-Cyanobenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative.
Reduction: Reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions at the boronic acid group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as organolithium or Grignard reagents.
Major Products:
Oxidation: 5-Hydroxybenzofuran-2-ylboronic acid.
Reduction: 5-Aminobenzofuran-2-ylboronic acid.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 2-Cyanophenylboronic acid
- Benzofuran-2-ylboronic acid
Comparison: (5-Cyanobenzofuran-2-yl)boronic acid is unique due to the presence of both a cyano group and a benzofuran ring, which confer distinct electronic and steric properties. This makes it more versatile in certain synthetic applications compared to simpler boronic acids like phenylboronic acid. The cyano group can also participate in additional reactions, providing further functionalization opportunities .
Eigenschaften
IUPAC Name |
(5-cyano-1-benzofuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BNO3/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLRCFQFPPZZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735778 | |
| Record name | (5-Cyano-1-benzofuran-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331833-83-1 | |
| Record name | (5-Cyano-1-benzofuran-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)



![(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B591679.png)







